molecular formula C23H28ClN3O6S B11649220 ethyl 4-{N-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperazine-1-carboxylate

ethyl 4-{N-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperazine-1-carboxylate

Cat. No.: B11649220
M. Wt: 510.0 g/mol
InChI Key: ILEYXRVVSLXICU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{N-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperazine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring, a sulfonyl group, and a chloro-methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{N-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperazine-1-carboxylate typically involves multiple steps. The process begins with the preparation of the piperazine ring, followed by the introduction of the glycine moiety. The final steps involve the addition of the chloro-methoxyphenyl and sulfonyl groups under controlled conditions. Common reagents used in these reactions include ethyl chloroformate, piperazine, and various sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{N-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the removal of the sulfonyl group or the reduction of the nitro group if present.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can result in the replacement of the chloro or methoxy groups with other functional groups.

Scientific Research Applications

Ethyl 4-{N-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 4-{N-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-5-(4-methoxyphenyl)-2-thiophenecarboxylate
  • ET 5-AC-2-((3-(4-methoxyphenyl)acryloyl)amino)-4-methyl-3-thiophenecarboxylate

Uniqueness

Ethyl 4-{N-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperazine-1-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C23H28ClN3O6S

Molecular Weight

510.0 g/mol

IUPAC Name

ethyl 4-[2-(5-chloro-2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C23H28ClN3O6S/c1-4-33-23(29)26-13-11-25(12-14-26)22(28)16-27(20-15-18(24)7-10-21(20)32-3)34(30,31)19-8-5-17(2)6-9-19/h5-10,15H,4,11-14,16H2,1-3H3

InChI Key

ILEYXRVVSLXICU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN(C2=C(C=CC(=C2)Cl)OC)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.